![molecular formula C21H22N2O4S B2586888 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 898432-83-2](/img/structure/B2586888.png)
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzenesulfonamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic protein kinases. This compound has gained significant attention in recent years due to its potential use in cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Purushotham and Poojary (2018) discussed the synthesis and potential of a closely related compound as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. The docking studies suggest plausible inhibitory action, highlighting its potential in treating tuberculosis (Purushotham & Poojary, 2018).
Anticancer and Antimicrobial Properties
Nishtala and Basavoju (2018) synthesized a compound through a one-pot multicomponent reaction, determining its structure by various spectroscopic methods. Molecular docking studies indicated good activity against proteins of mycobacterium tuberculosis and bacterial proteins, with moderate activity against a cancer protein (Nishtala & Basavoju, 2018).
Sokmen et al. (2014) evaluated new compounds for their antibacterial, antiurease, and antioxidant activities, finding that synthesized compounds showed effective antiurease and antioxidant activities, which could have implications for therapeutic uses (Sokmen et al., 2014).
Synthesis and Molecular Docking Studies
Kumar et al. (2015) conducted microwave-assisted synthesis of hybrid molecules and evaluated them for anticancer activity. Some compounds exhibited significant anticancer activity against various human cancer cell lines, suggesting a promising avenue for the development of new anticancer therapies (Kumar et al., 2015).
EGFR Inhibition and Anticancer Activity
Lan et al. (2017) designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents, showing potent activity against EGFR-expressed cancer cell lines. This research underscores the potential of these compounds in cancer treatment, especially targeting the EGFR pathway (Lan et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-17-8-10-18(11-9-17)28(24,25)22-15-20(21-7-4-14-27-21)23-13-12-16-5-2-3-6-19(16)23/h2-11,14,20,22H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELCJKNSDRMOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.